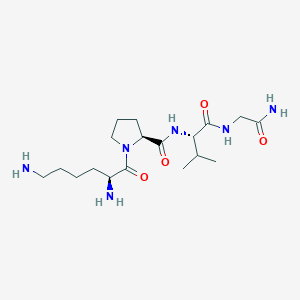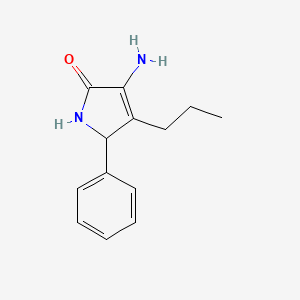
2-Methyl-3-oxo-3lambda~5~-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazoline 3-oxide typically involves the oxidation of 2-methylquinazoline. One common method employs hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as the oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mechanism involves the formation of an ethoxymethyleneamino derivative or Schiff base, followed by cyclocondensation to afford the desired 3-oxide derivative .
Industrial Production Methods
Industrial production methods for 2-Methylquinazoline 3-oxide are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid, and monoperphtalic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides, substituted quinazolines, and reduced quinazolines. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
2-Methylquinazoline 3-oxide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives and benzodiazepine analogues.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylquinazoline 3-oxide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-1/2 (COX-1/2) and lipoxygenase-5 (LOX-5) enzymes, which are involved in inflammatory processes . The compound’s ability to scavenge free radicals also contributes to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the 3-oxide group.
Quinazoline N-oxides: Other N-oxide derivatives of quinazoline.
Quinazolinones: Compounds with a carbonyl group at the 4-position instead of the 3-oxide group.
Uniqueness
2-Methylquinazoline 3-oxide is unique due to its specific oxidation state and the presence of the 3-oxide group This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives
Properties
CAS No. |
58758-66-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3 |
InChI Key |
TWMCPKMLXDZUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)

![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)



![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)


![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

